Cas no 2137037-34-2 (Ethanesulfonamide, N-[(1S,2R)-2-aminocyclopropyl]-)
![Ethanesulfonamide, N-[(1S,2R)-2-aminocyclopropyl]- structure](https://ja.kuujia.com/scimg/cas/2137037-34-2x500.png)
Ethanesulfonamide, N-[(1S,2R)-2-aminocyclopropyl]- 化学的及び物理的性質
名前と識別子
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- Ethanesulfonamide, N-[(1S,2R)-2-aminocyclopropyl]-
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- インチ: 1S/C5H12N2O2S/c1-2-10(8,9)7-5-3-4(5)6/h4-5,7H,2-3,6H2,1H3/t4-,5+/m1/s1
- InChIKey: YLKFBXILNUIIRC-UHNVWZDZSA-N
- SMILES: C(S(N[C@H]1C[C@H]1N)(=O)=O)C
Ethanesulfonamide, N-[(1S,2R)-2-aminocyclopropyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-648934-10.0g |
N-[(1S,2R)-2-aminocyclopropyl]ethane-1-sulfonamide |
2137037-34-2 | 10.0g |
$15783.0 | 2023-03-04 | ||
Enamine | EN300-648934-1.0g |
N-[(1S,2R)-2-aminocyclopropyl]ethane-1-sulfonamide |
2137037-34-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-648934-0.5g |
N-[(1S,2R)-2-aminocyclopropyl]ethane-1-sulfonamide |
2137037-34-2 | 0.5g |
$3522.0 | 2023-03-04 | ||
Enamine | EN300-648934-0.1g |
N-[(1S,2R)-2-aminocyclopropyl]ethane-1-sulfonamide |
2137037-34-2 | 0.1g |
$3230.0 | 2023-03-04 | ||
Enamine | EN300-648934-0.05g |
N-[(1S,2R)-2-aminocyclopropyl]ethane-1-sulfonamide |
2137037-34-2 | 0.05g |
$3082.0 | 2023-03-04 | ||
Enamine | EN300-648934-5.0g |
N-[(1S,2R)-2-aminocyclopropyl]ethane-1-sulfonamide |
2137037-34-2 | 5.0g |
$10644.0 | 2023-03-04 | ||
Enamine | EN300-648934-2.5g |
N-[(1S,2R)-2-aminocyclopropyl]ethane-1-sulfonamide |
2137037-34-2 | 2.5g |
$7194.0 | 2023-03-04 | ||
Enamine | EN300-648934-0.25g |
N-[(1S,2R)-2-aminocyclopropyl]ethane-1-sulfonamide |
2137037-34-2 | 0.25g |
$3376.0 | 2023-03-04 |
Ethanesulfonamide, N-[(1S,2R)-2-aminocyclopropyl]- 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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5. Back matter
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Ethanesulfonamide, N-[(1S,2R)-2-aminocyclopropyl]-に関する追加情報
Comprehensive Overview of Ethanesulfonamide, N-[(1S,2R)-2-aminocyclopropyl]- (CAS No. 2137037-34-2)
Ethanesulfonamide, N-[(1S,2R)-2-aminocyclopropyl]- (CAS No. 2137037-34-2) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique cyclopropyl and sulfonamide functional groups, has garnered attention for its structural versatility and potential applications in drug discovery. Researchers are particularly interested in its stereochemistry, as the (1S,2R) configuration may influence its biological activity and binding affinity to target proteins.
The growing demand for novel small-molecule therapeutics has placed compounds like Ethanesulfonamide, N-[(1S,2R)-2-aminocyclopropyl]- at the forefront of medicinal chemistry. Its sulfonamide moiety is a common pharmacophore in FDA-approved drugs, known for enhancing solubility and bioavailability. Recent studies highlight its potential in addressing antibiotic resistance and neurodegenerative diseases, aligning with current trends in precision medicine and targeted drug delivery systems.
From a synthetic perspective, the compound’s aminocyclopropyl group presents intriguing challenges for organic chemists. Optimizing its synthesis route—whether via ring-closing metathesis or chiral auxiliary-assisted methods—is a hot topic in academic and industrial labs. Computational chemists also leverage molecular docking tools to predict its interactions with enzymes like carbonic anhydrase, a target for glaucoma and cancer therapies.
Environmental and regulatory considerations are equally critical. While not classified as hazardous, Ethanesulfonamide, N-[(1S,2R)-2-aminocyclopropyl]- must adhere to REACH and GMP standards for lab use. Its stability under varying pH conditions and metabolic pathways are frequently studied to ensure compatibility with green chemistry principles. These aspects resonate with the broader scientific community’s focus on sustainable synthesis.
In the context of AI-driven drug discovery, this compound exemplifies how cheminformatics tools can accelerate hit identification. Platforms like AlphaFold and virtual screening libraries increasingly incorporate such molecules to explore structure-activity relationships (SAR). This synergy between experimental and computational approaches underscores its relevance in modern biotech innovation.
For researchers sourcing CAS No. 2137037-34-2, purity (>98%) and enantiomeric excess (ee) are key purchasing criteria. Suppliers often provide HPLC and NMR data to verify quality, addressing concerns about batch-to-batch consistency—a frequent query in online forums. Storage recommendations typically emphasize desiccated, low-temperature conditions to preserve its stereochemical integrity.
Looking ahead, Ethanesulfonamide, N-[(1S,2R)-2-aminocyclopropyl]- may play a pivotal role in next-generation proteolysis-targeting chimeras (PROTACs) or covalent inhibitors. Its modular structure allows for derivatization, making it a valuable scaffold in combinatorial chemistry. As interest in fragment-based drug design grows, this compound’s profile aligns well with industry needs for highly selective and low-toxicity candidates.
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